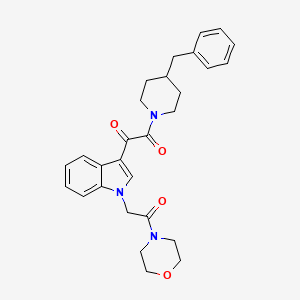

1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4/c32-26(29-14-16-35-17-15-29)20-31-19-24(23-8-4-5-9-25(23)31)27(33)28(34)30-12-10-22(11-13-30)18-21-6-2-1-3-7-21/h1-9,19,22H,10-18,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLBUDLEYIBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS Number: 872855-20-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates pharmacologically relevant motifs, which may contribute to various therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 473.6 g/mol. The structure features a piperidine ring, an indole moiety, and morpholine, which are known to exhibit diverse biological activities.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The piperidine fragment is known for its role in modulating neurotransmitter systems, while the indole structure is often associated with anti-cancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

- Anticancer Activity : Compounds containing piperidine and indole moieties have been reported to inhibit cancer cell proliferation. For instance, studies have shown that benzoylpiperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers .

- Neuroprotective Effects : The piperidine ring is implicated in neuroprotective activities, potentially through modulation of dopaminergic and serotonergic systems. This suggests that the compound may have applications in treating neurodegenerative disorders.

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against bacterial and fungal pathogens .

Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of benzoylpiperidine derivatives found that certain modifications led to compounds with IC50 values as low as 19.9 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) compared to non-cancerous cells . This highlights the potential of the compound in cancer therapy.

Study 2: Neuroprotective Mechanisms

In vitro studies on related piperidine compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that the compound may exert neuroprotective effects through antioxidant mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 19.9 | Anticancer |

| Compound B | Structure B | 75.3 | Anticancer |

| Compound C | Structure C | 0.84 | Enzyme Inhibition |

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that derivatives of piperidine compounds can act as effective antidepressants by modulating neurotransmitter levels in the brain.

- Antitumor Activity : Initial findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antidepressant Activity

A study conducted on a related piperidine derivative demonstrated its efficacy in reducing depressive-like behaviors in animal models. The compound was found to enhance serotonin and norepinephrine levels, which are critical for mood regulation .

Applications in Research

This compound has several promising applications in scientific research:

Pharmacological Studies

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacology and developing new antidepressants.

Cancer Research

Due to its potential antitumor properties, it can be utilized in cancer biology studies to explore mechanisms of action against various cancer cell lines.

Drug Development

As a lead compound, it can serve as a scaffold for designing new drugs targeting specific pathways involved in mood disorders and cancer.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.